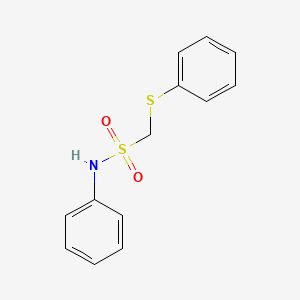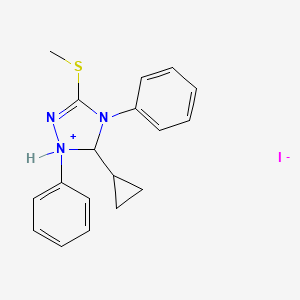
5-Cyclopropyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Cyclopropyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of triazolium salts, which are known for their diverse chemical reactivity and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazole ring, introduction of the cyclopropyl and methylsulfanyl groups, and finally, the quaternization to form the triazolium salt. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
化学反应分析
Types of Reactions
5-Cyclopropyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazolium ring can be reduced under specific conditions to yield the corresponding triazoline.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide, using appropriate halide salts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium chloride, potassium bromide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Triazoline derivatives.
Substitution: Corresponding halide salts.
科学研究应用
Chemistry: Used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 5-Cyclopropyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazolium core. The cyclopropyl and methylsulfanyl groups may enhance its binding affinity and specificity, leading to the modulation of biological pathways.
相似化合物的比较
Similar Compounds
- 5-Cyclopropyl-3-(methylsulfanyl)-1,2,4-triazine
- 5-Cyclopropyl-3-(methylsulfanyl)-1,2,4-triazole
- 5-Cyclopropyl-3-(methylsulfanyl)-1,2,4-triazolium chloride
Uniqueness
5-Cyclopropyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide is unique due to its specific combination of functional groups and the presence of the triazolium core. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
属性
CAS 编号 |
56734-95-3 |
|---|---|
分子式 |
C18H20IN3S |
分子量 |
437.3 g/mol |
IUPAC 名称 |
5-cyclopropyl-3-methylsulfanyl-1,4-diphenyl-1,5-dihydro-1,2,4-triazol-1-ium;iodide |
InChI |
InChI=1S/C18H19N3S.HI/c1-22-18-19-21(16-10-6-3-7-11-16)17(14-12-13-14)20(18)15-8-4-2-5-9-15;/h2-11,14,17H,12-13H2,1H3;1H |
InChI 键 |
YBIBJMDWAFRMOJ-UHFFFAOYSA-N |
规范 SMILES |
CSC1=N[NH+](C(N1C2=CC=CC=C2)C3CC3)C4=CC=CC=C4.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




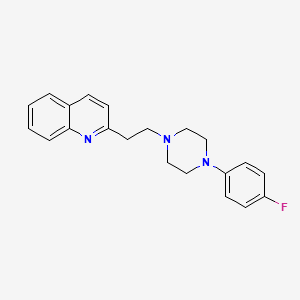
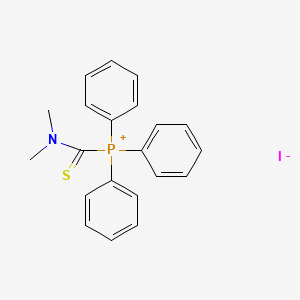

![4-{2-[4-(2-Methylbutyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14623489.png)
![Benzamide, N-[2-[4-(aminosulfonyl)phenyl]ethyl]-2-methoxy-5-methyl-](/img/structure/B14623490.png)
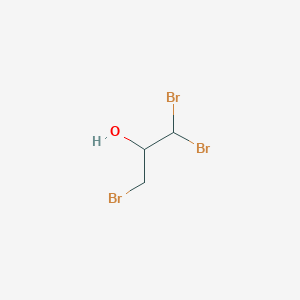
![1-[4-(3-Hydroxy-3-methylbut-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14623501.png)
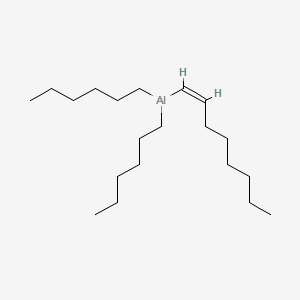
![1-Phenyl-9-azabicyclo[6.1.0]nonane](/img/structure/B14623515.png)
![2-Amino-3-[(diphenylmethylidene)amino]but-2-enedinitrile](/img/structure/B14623527.png)

